molecular formula C18H22N2O5S B6662538 4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid

4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid

Cat. No.: B6662538
M. Wt: 378.4 g/mol
InChI Key: QTZMUDCJIYCYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the 2-Methylcyclopentene-1-carbonyl group: This step involves the acylation of the piperazine ring using 2-Methylcyclopentene-1-carbonyl chloride under basic conditions.

    Benzoic acid attachment: The final step involves the coupling of the sulfonylated piperazine with benzoic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group on the cyclopentene ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonyl and benzoic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: The compound could inhibit key enzymes or block receptor sites, disrupting normal cellular processes and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzoyl)piperazin-1-yl]sulfonylbenzoic acid
  • 4-[4-(Cyclohexylcarbonyl)piperazin-1-yl]sulfonylbenzoic acid

Uniqueness

4-[4-(2-Methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid is unique due to the presence of the 2-Methylcyclopentene-1-carbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-(2-methylcyclopentene-1-carbonyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-3-2-4-16(13)17(21)19-9-11-20(12-10-19)26(24,25)15-7-5-14(6-8-15)18(22)23/h5-8H,2-4,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZMUDCJIYCYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.